molecular formula C11H9N3O4 B2766033 5-(4-Nitrophenyl) furan-2-carbohydrazide CAS No. 103566-27-4

5-(4-Nitrophenyl) furan-2-carbohydrazide

Cat. No.: B2766033
CAS No.: 103566-27-4
M. Wt: 247.21
InChI Key: RZKRLNOTPUDJMO-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl) furan-2-carbohydrazide is a useful research compound. Its molecular formula is C11H9N3O4 and its molecular weight is 247.21. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Nitrophenyl) furan-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Nitrophenyl) furan-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c12-13-11(15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKRLNOTPUDJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight of 5-(4-Nitrophenyl)-2-furoic acid hydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(4-Nitrophenyl)-2-furoic Acid Hydrazide

Executive Summary

5-(4-Nitrophenyl)-2-furoic acid hydrazide (C₁₁H₉N₃O₄) is a critical pharmacophore intermediate utilized in the synthesis of antimicrobial and antitubercular agents. Functioning primarily as a scaffold for Schiff base formation, this compound enables the generation of acylhydrazones—a class of molecules exhibiting potent inhibition of Mycobacterium tuberculosis isocitrate lyase (ICL) and other bacterial targets.

This guide provides a definitive physiochemical profile, a self-validating synthesis protocol, and analytical benchmarks to ensure reproducibility in high-throughput screening (HTS) campaigns.

Molecular Characterization

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in derivatization reactions. For 5-(4-Nitrophenyl)-2-furoic acid hydrazide, the mass profile is as follows:

PropertyValueUnitDerivation Logic
Molecular Formula C₁₁H₉N₃O₄ -Furan core (C₄H₂O) + 4-Nitrophenyl (C₆H₄NO₂) + Hydrazide (CONHNH₂)
Average Molecular Weight 247.21 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Monoisotopic Mass 247.0593 DaCalculated using dominant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) for MS calibration
Heavy Atom Count 18-Useful for crystallographic density estimation
Polar Surface Area (PSA) ~115ŲHigh polarity due to nitro and hydrazide groups; implies limited passive transport without derivatization
Structural Analysis

The molecule consists of three distinct functional zones affecting its reactivity and solubility:

  • Zone A (Nitro Group): A strong electron-withdrawing group (EWG) at the para position of the phenyl ring, increasing the acidity of the furan protons and influencing metabolic stability.

  • Zone B (Furan Linker): A heteroaromatic spacer that provides rigidity, often associated with DNA intercalation or enzyme active site fitting (e.g., MbtI inhibition).

  • Zone C (Hydrazide Tail): The nucleophilic center. The terminal amino group (-NH₂) is highly reactive toward carbonyls (aldehydes/ketones) to form hydrazones.

Synthetic Methodology & Protocol

To ensure high yield and purity, we utilize a two-step sequence starting from the commercially available 5-(4-nitrophenyl)-2-furoic acid. This protocol avoids the formation of diacylhydrazine by-products common in direct amidation.

Reaction Pathway Visualization

SynthesisPathway Acid 5-(4-Nitrophenyl)-2-furoic Acid (C11H7NO5) Ester Methyl Ester Intermediate (C12H9NO5) Acid->Ester Hydrazide Target Hydrazide (C11H9N3O4) Ester->Hydrazide R1 MeOH / H2SO4 (cat.) Reflux, 6h R2 NH2NH2·H2O (excess) EtOH, Reflux, 4h

Figure 1: Synthetic route via Fischer esterification followed by nucleophilic acyl substitution.

Step-by-Step Protocol

Phase 1: Esterification (Activation)

  • Dissolution: Suspend 10.0 mmol of 5-(4-nitrophenyl)-2-furoic acid in 50 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise.

  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).

  • Isolation: Cool to room temperature. The methyl ester often precipitates. If not, concentrate under vacuum and filter.[1] Wash with cold methanol.

Phase 2: Hydrazinolysis (Transformation)

  • Reaction Setup: Dissolve the methyl ester (from Phase 1) in 30 mL of absolute ethanol.

  • Nucleophilic Attack: Add Hydrazine Hydrate (80% or 98%) in 5-fold excess (50 mmol). Note: Excess hydrazine prevents the formation of the symmetrical dimer.

  • Reflux: Reflux at 78°C for 3–5 hours.

  • Precipitation: Upon cooling, the target hydrazide typically crystallizes as a yellow/orange solid due to the nitro-chromophore.

  • Purification: Filter the solid. Recrystallize from ethanol/DMF (9:1) if necessary to remove trace hydrazine salts.

  • Drying: Vacuum dry at 50°C for 4 hours.

Analytical Validation (QC)

Verify the identity of the synthesized compound using the following spectral benchmarks.

Mass Spectrometry (ESI-MS)
  • Expected Parent Ion [M+H]⁺: m/z 248.07

  • Fragmentation Pattern:

    • m/z 217: Loss of hydrazine moiety (-N₂H₃).

    • m/z 231: Loss of terminal amine (-NH₂).

Proton NMR (¹H-NMR, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
10.0 – 10.5 Broad Singlet1H-CONH - (Amide proton)
8.30 Doublet (J=8.8 Hz)2HPhenyl ring (Ortho to NO₂)
8.05 Doublet (J=8.8 Hz)2HPhenyl ring (Meta to NO₂)
7.60 Doublet (J=3.6 Hz)1HFuran ring (H-3)
7.25 Doublet (J=3.6 Hz)1HFuran ring (H-4)
4.50 Broad Singlet2H-NH (Terminal amine, exchangeable)

Biological Application Context

The 5-(4-nitrophenyl)-2-furoic acid hydrazide scaffold is extensively documented in the development of antitubercular agents . The furan ring acts as a bioisostere to other aromatic systems, while the hydrazide moiety serves as a "warhead" precursor.

Mechanism of Action (Relevant Pathways):

  • ICL Inhibition: Derivatives of this hydrazide have shown activity against Mycobacterium tuberculosis Isocitrate Lyase (ICL), an enzyme crucial for the bacteria's survival in the latent phase.

  • Siderophore Interference: Furan-based carboxylates and hydrazides can interfere with iron acquisition pathways (siderophore biosynthesis) in mycobacteria.

BioActivity Hydrazide 5-(4-Nitrophenyl)-2-furoic Acid Hydrazide SchiffBase Acylhydrazone Derivatives Hydrazide->SchiffBase Condensation Aldehyde Aryl Aldehydes (Library) Aldehyde->SchiffBase + R-CHO Target Target: M. tuberculosis Isocitrate Lyase (ICL) SchiffBase->Target Inhibition (IC50 < 10µM) Outcome Bacterial Latency Disruption Target->Outcome Therapeutic Effect

Figure 2: Pharmacological workflow for hydrazide-based drug design.

References

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives. Int. J. Mol. Sci. (2014).[2] Describes the synthesis and IR/NMR characterization of related phenyl-furoyl hydrazides.

  • 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation. Bioorg. Med. Chem. Lett. (2010).[3] Establishes the antitubercular potential of 5-nitro-2-furoic acid hydrazide derivatives.

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank (2022). Provides crystallographic and synthesis data for the parent acid precursor (CAS 28123-73-1).

  • 2-Furoic Acid Hydrazide Product Data. PubChem. Validates the properties of the core furoic hydrazide scaffold.

Sources

Technical Guide: 5-(4-Nitrophenyl)furan-2-carbohydrazide Solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility, stability, and handling of 5-(4-Nitrophenyl)furan-2-carbohydrazide (CAS: 28123-73-1 analog/derivative) in Dimethyl Sulfoxide (DMSO).

While specific solubility constants for this exact derivative are rarely published in isolation, structurally homologous nitrofuran antibiotics (e.g., Nitrofurantoin, Dantrolene) and synthetic precursors establish a clear physicochemical profile.[1] This compound exhibits high solubility in anhydrous DMSO (typically 10–25 mg/mL) but is sparingly soluble in aqueous media (<10 µg/mL) .[1]

Critical Operational Warning: This compound is a nitrofuran hydrazide . It combines the light sensitivity of the nitrofuran scaffold with the chemical reactivity of the hydrazide moiety.[1] Successful use in biological assays requires strict adherence to amber-vial storage , anhydrous conditions , and fresh stock preparation to prevent oxidative degradation and photolysis.[1]

Physicochemical Profile & Solubility Mechanism[1][2][3][4]

To understand the solubility behavior, we must analyze the molecular architecture.[1]

Structural Analysis[1][5]
  • Core Scaffold: A furan ring links a p-nitrophenyl group and a carbohydrazide tail.

  • Electronic Character: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), creating a dipole across the conjugated system.

  • Intermolecular Forces: The hydrazide group (-CONHNH₂) acts as both a hydrogen bond donor (NH) and acceptor (C=O, N:).[1] In the solid state, these molecules form tight intermolecular hydrogen bond networks, resulting in high melting points (>200°C) and poor water solubility.[1]

Why DMSO?

DMSO is the "Universal Solvent" for this class because it is a polar aprotic solvent .

  • Disruption of Lattice Energy: DMSO's oxygen atom is a potent H-bond acceptor, effectively breaking the intermolecular H-bonds between hydrazide tails that hold the crystal lattice together.

  • Solvation of Polar Groups: The high dielectric constant of DMSO stabilizes the polar nitro group and the furan ring's dipole.[1]

Predicted Solubility Data

Based on structural analogs (e.g., Nitrofurantoin solubility ~25 mg/mL in DMSO; 5-(4-nitrophenyl)-2-furoic acid solubility):

SolventSolubility ClassEstimated RangeNotes
Anhydrous DMSO Soluble 10 – 30 mg/mL Recommended for stock solutions (typically 10 mM - 50 mM).
DMF Soluble15 – 35 mg/mLAlternative if DMSO is incompatible with downstream chemistry.[1]
Ethanol Slightly Soluble1 – 5 mg/mLRequires heating; risk of precipitation upon cooling.[1]
Water/PBS Insoluble< 10 µMPrecipitation Risk:[1] Rapid precipitation occurs if DMSO stock is diluted >1:100 without mixing.[1]

Experimental Protocols

Protocol A: Preparation of a Standard 10 mM Stock Solution

Use this protocol for routine biological screening (IC50 / MIC assays).[1]

Materials:

  • Compound: 5-(4-Nitrophenyl)furan-2-carbohydrazide (MW ≈ 247.21 g/mol )

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves)[1]

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.

Procedure:

  • Weighing: Weigh 2.47 mg of solid compound into a sterile 1.5 mL amber microcentrifuge tube or glass vial.

    • Note: If static electricity is an issue (common with dry nitrofurans), use an anti-static gun.[1]

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear and yellow/orange.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if you need to determine the exact solubility limit for a specific batch.

Workflow Diagram:

SolubilityProtocol start Start: Solid Compound step1 Add Excess Solid to DMSO (e.g., 50 mg in 1 mL) start->step1 step2 Incubate & Shake (24h @ 25°C, Protected from Light) step1->step2 step3 Centrifuge / Filter (0.22 µm PTFE Filter) step2->step3 step4 Dilute Filtrate (1:1000 in Methanol) step3->step4 step5 Analyze via HPLC-UV (Detection @ 360-380 nm) step4->step5 end Calculate Solubility (mg/mL) step5->end

Caption: Step-by-step workflow for determining the thermodynamic solubility limit using the Shake-Flask method.

Stability & Handling (The "Senior Scientist" Insights)

This section details the failure modes often overlooked in standard datasheets.

Photochemical Instability

Nitrofurans are notoriously photosensitive.[1] Exposure to ambient lab light (fluorescent) can cause:

  • Nitro-reduction: Partial reduction of the nitro group.

  • Furan Ring Opening: Photo-oxidation leading to ring cleavage.

  • Hydrazone Rearrangement: Isomerization around the C=N bond (if derivatized).[1]

Mitigation: Always work under low-light conditions or use amber glassware. Wrap clear vessels in aluminum foil.

The "DMSO Hygroscopicity" Trap

DMSO is hygroscopic; it absorbs water from the atmosphere.[1]

  • The Risk: If your DMSO absorbs water, the solubility of this lipophilic compound decreases drastically.[1] A stock solution that was clear on Day 1 may show fine needle-like precipitates on Day 7 if the cap was loose.

  • The Fix: Use "Single-Use" aliquots. Never return a pipette tip to the main stock bottle.

Biological Assay Dilution (The "Crash-Out" Effect)

When diluting a DMSO stock into aqueous media (e.g., cell culture media), the "Solubility Cliff" is steep.[1]

Dilution Decision Tree:

DilutionLogic root Prepare Assay Solution check1 Target Concentration? root->check1 high High Conc (>50 µM) check1->high High Load low Low Conc (<10 µM) check1->low Screening risk Risk: Precipitation ('Crash Out') high->risk safe Likely Stable low->safe mitigation Mitigation Strategy: 1. Intermediate Dilution (10x in Media) 2. Warm Media to 37°C 3. Vortex immediately risk->mitigation

Caption: Decision logic for diluting DMSO stocks into aqueous buffers to prevent compound precipitation.

References

  • Cayman Chemical. (2022).[2] Nitrofurantoin Product Information & Solubility Data. Retrieved from [1]

    • Establishes the baseline solubility of the nitrofuran scaffold in DMSO (~25 mg/mL).
  • Menendez, C., et al. (2013).[1] "Synthesis of Furan Derivatives Condensed with Carbohydrates." Marine Drugs, 11(12).[1] Link

    • Details the synthesis and purification of nitrofuran deriv
  • Bhat, P., et al. (2010).[1] "5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation." Bioorganic & Medicinal Chemistry Letters. Link

    • Provides context on the biological application and handling of nitrofuran hydrazides.
  • Sigma-Aldrich. (n.d.). 5-(4-Nitrophenyl)-2-furoic acid Product Sheet. Link

    • Reference for the precursor molecule's properties and stability.

Sources

5-(4-Nitrophenyl) furan-2-carbohydrazide melting point data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Melting Point Determination of 5-(4-Nitrophenyl)furan-2-carbohydrazide

Introduction

5-(4-Nitrophenyl)furan-2-carbohydrazide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a furan core, a nitrophenyl substituent, and a carbohydrazide moiety, suggests potential applications as a scaffold for novel therapeutic agents. Carbohydrazide derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. The furan ring is also a common motif in bioactive molecules[2][3].

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-(4-Nitrophenyl)furan-2-carbohydrazide, with a core focus on the principles and methodology of melting point determination as a critical indicator of purity and identity. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Synthesis and Purification: A Pathway to Analytical Purity

The synthesis of 5-(4-Nitrophenyl)furan-2-carbohydrazide typically involves a multi-step process, beginning with the formation of a furan-2-carboxylate ester, followed by hydrazinolysis. A representative synthetic pathway is outlined below.

Diagram: Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Furan_acid 5-(4-Nitrophenyl)furan-2-carboxylic acid Ester Methyl 5-(4-nitrophenyl)furan-2-carboxylate Furan_acid->Ester MeOH, H2SO4 (cat.) Reflux Product 5-(4-Nitrophenyl)furan-2-carbohydrazide Ester->Product Hydrazine hydrate Ethanol, Reflux Melting_Point_Workflow Start Start: Purified Sample Sample_Prep Sample Preparation: - Finely powder the sample. - Pack into a capillary tube (2-3 mm height). Start->Sample_Prep Apparatus_Setup Apparatus Setup: - Place the capillary in a melting point apparatus. - Ensure good thermal contact with the thermometer. Sample_Prep->Apparatus_Setup Rapid_Heating Rapid Determination: - Heat rapidly to find an approximate melting range. Apparatus_Setup->Rapid_Heating Slow_Heating Accurate Determination: - Use a fresh sample. - Heat slowly (1-2°C/min) near the approximate melting point. Rapid_Heating->Slow_Heating Observation Observation: - Record the temperature at which the first drop of liquid appears (T1). - Record the temperature at which the last solid melts (T2). Slow_Heating->Observation Data_Recording Record Melting Point Range: (T1 - T2) Observation->Data_Recording End End: Data Analysis Data_Recording->End

Sources

Methodological & Application

Application Note & Protocol: Synthesis, Characterization, and Evaluation of Novel Schiff Bases Derived from 5-(4-Nitrophenyl) furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, characterization, and biological evaluation of novel Schiff bases originating from 5-(4-Nitrophenyl) furan-2-carbohydrazide. Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The integration of a furan ring, a privileged heterocyclic scaffold, often enhances these pharmacological effects.[3] This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering a robust, self-validating workflow from precursor synthesis to preliminary bioactivity screening. We will detail the rationale behind key experimental steps, ensuring both reproducibility and a deep mechanistic understanding.

Strategic Overview: The Synthesis Workflow

The overall strategy involves a two-stage synthesis followed by rigorous characterization and functional screening. The initial stage focuses on preparing the key intermediate, 5-(4-Nitrophenyl) furan-2-carbohydrazide, which is not commonly available commercially. The second stage details the condensation reaction of this hydrazide with various aldehydes to form the target Schiff bases (hydrazones).

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Schiff Base Synthesis cluster_2 Part 3: Validation & Screening A Methyl 5-bromofuran- 2-carboxylate C Suzuki Coupling A->C B (4-nitrophenyl)boronic acid B->C D Methyl 5-(4-nitrophenyl)furan- 2-carboxylate C->D Pd(PPh3)2Cl2 F Hydrazinolysis D->F E Hydrazine Hydrate E->F G 5-(4-Nitrophenyl) furan- 2-carbohydrazide F->G I Condensation Reaction G->I H Aromatic/Heterocyclic Aldehyde (R-CHO) H->I Ethanol, Acetic Acid (cat.) J Target Schiff Base I->J K Purification (Recrystallization) J->K L Structural Characterization (FT-IR, NMR, Mass Spec) K->L M Biological Evaluation (Antimicrobial, Antioxidant) L->M

Diagram 1: Overall experimental workflow from starting materials to final biological evaluation.

Protocol I: Synthesis of the Key Precursor

Step A: Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

This initial step utilizes a Suzuki coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. It is chosen here for its high efficiency in coupling the furan ring with the nitrophenyl group.[4]

Materials:

  • Methyl 5-bromofuran-2-carboxylate

  • (4-nitrophenyl)boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Add anhydrous 1,4-dioxane to dissolve the reagents, followed by the 2M Na₂CO₃ solution (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • The filtrate is then transferred to a separatory funnel, diluted with ethyl acetate, and washed sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ester intermediate.[4]

Step B: Synthesis of 5-(4-Nitrophenyl) furan-2-carbohydrazide

The conversion of the methyl ester to a carbohydrazide is achieved via nucleophilic acyl substitution using hydrazine hydrate. This reaction is typically high-yielding and straightforward.[5]

Materials:

  • Methyl 5-(4-nitrophenyl)furan-2-carboxylate (from Step A)

  • Hydrazine hydrate (N₂H₄·H₂O), 80-95%

  • Ethanol

Procedure:

  • Dissolve the methyl ester (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) dropwise to the solution while stirring. The excess hydrazine ensures the reaction goes to completion.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting ester spot.

  • Upon completion, cool the reaction mixture in an ice bath. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Dry the product under vacuum to yield 5-(4-Nitrophenyl) furan-2-carbohydrazide as a stable solid, ready for the next step.

Protocol II: General Procedure for Schiff Base Synthesis

The formation of the Schiff base occurs through the acid-catalyzed condensation of the synthesized carbohydrazide with an aldehyde. The hydrazide's terminal amine (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to form the stable azomethine bond.[6][7]

Materials:

  • 5-(4-Nitrophenyl) furan-2-carbohydrazide (from Protocol I)

  • Various aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Ethanol, absolute

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 5-(4-Nitrophenyl) furan-2-carbohydrazide (1.0 eq) in a minimal amount of hot absolute ethanol.

  • In a separate flask, dissolve the selected aldehyde (1.0 eq) in absolute ethanol.

  • Add the aldehyde solution to the hydrazide solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack.

  • Reflux the reaction mixture for 3-8 hours. The reaction time will vary depending on the reactivity of the aldehyde used. Monitor the progress by TLC.

  • After the reaction is complete, reduce the volume of the solvent using a rotary evaporator.

  • Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation.

  • Collect the solid Schiff base product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Reactant AldehydeTypical Reflux Time (h)SolventExpected Yield (%)
Benzaldehyde4-6Ethanol85-95%
4-Hydroxybenzaldehyde3-5Ethanol90-98%
4-Nitrobenzaldehyde6-8Ethanol80-90%
Furan-2-carbaldehyde3-4Methanol88-96%

Protocol III: Structural Characterization and Validation

Confirming the identity and purity of the synthesized compounds is a non-negotiable step for scientific integrity. A combination of spectroscopic methods should be employed.

G cluster_0 Spectroscopic Validation A Synthesized Schiff Base Is it the correct molecule? Is it pure? B FT-IR C=N stretch (1600-1650 cm⁻¹) N-H stretch (3100-3300 cm⁻¹) A:f1->B Functional Groups? C ¹H NMR -CH=N- proton (δ 8-9 ppm) Aromatic protons A:f1->C Proton Environment? D ¹³C NMR -CH=N- carbon (δ 150-165 ppm) Aromatic carbons A:f1->D Carbon Skeleton? E Mass Spec [M+H]⁺ peak Confirms Molecular Weight A:f2->E Molecular Formula?

Diagram 2: Logic flow for the structural validation of the synthesized Schiff bases.

Spectroscopic Data Interpretation

The following table summarizes the key signals expected for a successful Schiff base synthesis.

TechniqueKey ObservationRationale
FT-IR Disappearance of aldehyde C-H stretch (~2720, 2820 cm⁻¹). Appearance of a strong C=N (azomethine) stretch at ~1600-1650 cm⁻¹.[8]Confirms the aldehyde has reacted and the imine bond has formed.
¹H NMR Disappearance of the aldehyde proton signal (δ ~9-10 ppm). Appearance of a new singlet for the azomethine proton (-N=CH-) at δ ~8-9 ppm.[9]Unambiguously indicates the formation of the C=N-H moiety.
¹³C NMR Appearance of the azomethine carbon signal at δ ~150-165 ppm.[9]Confirms the presence of the imine carbon in the molecular structure.
HRMS Observation of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the calculated exact mass of the target Schiff base.[10]Provides definitive proof of the compound's molecular formula and weight.

Protocol IV: Application Screening

To assess the potential of these novel compounds, preliminary biological screening is essential. Furan-based Schiff bases are frequently reported to possess significant antimicrobial and antioxidant activities.[2][11]

Antimicrobial Activity: Agar Disc Diffusion Method

This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.[9]

Procedure:

  • Prepare sterile Mueller-Hinton agar plates.

  • Inoculate the agar surface evenly with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Dissolve the synthesized Schiff base in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

  • Impregnate sterile paper discs (6 mm diameter) with a defined volume (e.g., 10 µL) of the compound solution.

  • Place the discs onto the inoculated agar surface. Include a positive control (standard antibiotic disc, e.g., Ciprofloxacin) and a negative control (solvent-only disc).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[12][13]

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in methanol or ethanol.

  • Prepare a fresh solution of DPPH in the same solvent, with an absorbance of approximately 1.0 at 517 nm.

  • In a series of test tubes or a 96-well plate, add varying concentrations of the test compound solution.

  • Add a fixed volume of the DPPH solution to each tube/well and mix.

  • Incubate the mixture in the dark at room temperature for 30 minutes. The deep violet color of DPPH will fade in the presence of an antioxidant.

  • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Use a standard antioxidant like Ascorbic Acid or Trolox as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the DPPH solution without the sample).

  • The results can be expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

References

  • Rawate, P. S., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. Organic Communications, 17(3), 166-177. [Link]

  • Stilinović, V., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 45(31), 14163-14175. [Link]

  • Liu, P., et al. (1993). Antimicrobial Activity of Schiff's Bases of 4-Amino-3-(α-Furan)-5-Mercapto-1,2,4-Triazole and Their Cu(Ⅱ)Complexes. Chinese Journal of Modern Applied Pharmacy, (4), 2-4. [Link]

  • ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. [Link]

  • Nikolova, Y., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Polymers, 14(21), 4749. [Link]

  • Pisoschi, A. M., et al. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(10), 1643. [Link]

  • Abdel-Rahman, L. H., et al. (2013). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 604-614. [Link]

  • Jisha, S., & Isac, I. (2017). Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from. International Journal of Advanced Research in Science and Engineering, 6(10). [Link]

  • Stilinović, V., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Abdel-Rahman, L. H., et al. (2013). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Semantic Scholar. [Link]

  • Huralikatti, M. S., et al. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473. [Link]

  • Aliyu, H. N., & Sani, U. (2020). Synthesis, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Schiff Base Complexes Derived from 4. Journal of Chemical Society of Nigeria, 45(5). [Link]

  • Arslan, H., et al. (2010). [5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. [Link]

  • Berber, H., & Arslan, F. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]

  • ResearchGate. (n.d.). Mass spectra of the Schiff base. Download Scientific Diagram. [Link]

  • Siddiqui, H. L., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206-211. [Link]

  • Science.gov. (n.d.). hydrazone schiff base: Topics. [Link]

  • Sharshenalieva, Z., et al. (2022). The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. Molecules, 27(19), 6527. [Link]

  • Maurya, R. C., et al. (2020). Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. Arabian Journal of Chemistry, 13(8), 6603-6613. [Link]

  • Annaraj, J., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 9(7), 8089-8106. [Link]

  • Ülküseven, B., et al. (2007). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-Dinitrophenylhydrazone. Zeitschrift für Naturforschung B, 62(6), 837-842. [Link]

  • Nde, P. N., & Yonkeu, A. M. (2025). Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. [Link]

  • Bolocan, A., et al. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 9(4), 332. [Link]

  • Sutar, R. S., et al. (2021). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. [Link]

  • Colombo, E., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1510. [Link]

  • Desai, K. R., et al. (n.d.). Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2- carbohydrzide and their derivatives as an antimicrobial age. International Journal of Universal Pharmacy and Bio Sciences. [Link]

  • Rajeena, A. CH, et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. [Link]

  • Singh, A., et al. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies, 3(4), 01-04. [Link]

  • Das, A., & Das, D. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Link]

  • Colombo, E., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1502. [Link]

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Application Note: A Validated Protocol for the Antitubercular Screening of 5-(4-Nitrophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a severe global health crisis, urgently necessitating the development of novel therapeutic agents. Hydrazide-hydrazone derivatives represent a promising class of compounds, structurally related to the first-line antitubercular drug isoniazid (INH). This document provides a detailed, field-proven protocol for the comprehensive in vitro screening of 5-(4-Nitrophenyl)furan-2-carbohydrazide , a compound featuring both a hydrazide moiety and a nitroaromatic group, suggesting a potential dual mechanism of action. We present a two-stage screening cascade: a primary screen to determine antimycobacterial potency using the Microplate Alamar Blue Assay (MABA), and a secondary screen to assess host cell toxicity via the MTT assay, ultimately allowing for the calculation of a Selectivity Index (SI) to guide hit-to-lead progression.

Scientific Rationale & Screening Strategy

The Therapeutic Promise of a Dual-Function Scaffold

The chemical architecture of 5-(4-Nitrophenyl)furan-2-carbohydrazide is of significant interest for antitubercular drug discovery. It combines two pharmacophores known to be effective against M. tuberculosis.

  • The Hydrazide Moiety: Like the cornerstone drug isoniazid, carbohydrazides are often prodrugs.[1][2][3] It is hypothesized that they are activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3][4] The activated form then covalently adducts with NAD(H), leading to the potent inhibition of InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—the unique, waxy lipid components of the mycobacterial cell wall.[1][3][4] Disruption of this pathway compromises cell wall integrity, leading to bacterial death.[4]

  • The Nitroaromatic Group: Several potent antitubercular agents, including the recently approved pretomanid, are nitroaromatics.[5][6][7] These compounds are also prodrugs that require reductive activation by specific mycobacterial enzymes, primarily the deazaflavin-dependent nitroreductase (Ddn), which utilizes cofactor F420.[5][6][7] This process generates reactive nitrogen species, such as nitric oxide, which are highly toxic to the bacterium through multiple mechanisms, including the disruption of cellular respiration and cell wall biosynthesis.[5][7]

The presence of both moieties in a single molecule offers the tantalizing possibility of a dual-action agent, which could enhance potency and potentially mitigate the development of resistance.

cluster_0 Hypothesized Dual Mechanism of Action cluster_1 Hydrazide Pathway cluster_2 Nitroaromatic Pathway Compound 5-(4-Nitrophenyl) furan-2-carbohydrazide KatG Mycobacterial KatG Enzyme Compound->KatG Activation Ddn Mycobacterial Ddn Nitroreductase Compound->Ddn Reductive Activation Activated_Hydrazide Activated Radical KatG->Activated_Hydrazide InhA InhA Enzyme Activated_Hydrazide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal_1 Bactericidal Effect Cell_Wall->Bactericidal_1 Disruption Reactive_Nitrogen Reactive Nitrogen Species (e.g., NO) Ddn->Reactive_Nitrogen Multiple_Targets Multiple Cellular Targets (Respiration, etc.) Reactive_Nitrogen->Multiple_Targets Damage Bactericidal_2 Bactericidal Effect Multiple_Targets->Bactericidal_2 Disruption

Caption: Hypothesized dual mechanism of action for the test compound.
A Validated Screening Cascade

A robust primary screen must be sensitive, reproducible, and suitable for a 96-well plate format. The Microplate Alamar Blue Assay (MABA) meets these criteria and is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating Mtb.[8][9] However, potent antimycobacterial activity is meaningless without a favorable safety profile. Therefore, a secondary cytotoxicity screen is essential to evaluate the compound's effect on mammalian cells. The MTT assay is a reliable, colorimetric method for assessing metabolic activity as a proxy for cell viability.[10] The ratio of these two endpoints—cytotoxicity (CC50) and activity (MIC)—provides the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.

Start Test Compound: 5-(4-Nitrophenyl) furan-2-carbohydrazide MABA Primary Screen: Microplate Alamar Blue Assay (MABA) vs. M. tuberculosis H37Rv Start->MABA MTT Secondary Screen: MTT Cytotoxicity Assay vs. Vero Cells Start->MTT MIC Determine MIC (Potency) MABA->MIC CC50 Determine CC50 (Toxicity) MTT->CC50 SI Calculate Selectivity Index (SI) SI = CC50 / MIC MIC->SI CC50->SI Decision Prioritize for Hit-to-Lead Studies? SI->Decision

Caption: The sequential workflow for antitubercular drug screening.

Primary Screening: Microplate Alamar Blue Assay (MABA) Protocol

Principle: This colorimetric assay leverages the redox indicator resazurin (Alamar Blue). In the presence of metabolically active, growing mycobacteria, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin. The MIC is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.[9][11][12]

Materials & Reagents
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Culture Media: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Test Compound: 5-(4-Nitrophenyl)furan-2-carbohydrazide.

  • Control Drugs: Isoniazid and Rifampicin.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Reagents: Alamar Blue reagent (e.g., from Thermo Fisher Scientific), sterile deionized water.

  • Labware: Sterile 96-well flat-bottom microplates, aerosol-resistant pipette tips, sterile reagent reservoirs, Parafilm or plate sealers.

Experimental Workflow

cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Readout Phase A 1. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) C 3. Prepare 2X Drug Plate (Serial dilutions in 7H9 media) A->C B 2. Prepare Mtb H37Rv Inoculum (OD600 ~0.6-0.8, then dilute 1:50) E 5. Add 100 µL of Mtb Inoculum to each well (Final Volume = 200 µL) B->E D 4. Add 100 µL of 2X Drug Dilutions to final assay plate C->D D->E F 6. Seal Plate and Incubate (37°C for 7 days) E->F G 7. Add 30 µL Alamar Blue Mix (Alamar Blue + Tween 80) F->G H 8. Re-incubate (37°C for 24 hours) G->H I 9. Read Results Visually (Blue = Inhibition, Pink = Growth) H->I J 10. Define MIC (Lowest concentration with no color change) I->J

Caption: Step-by-step workflow for the Microplate Alamar Blue Assay.
Step-by-Step Methodology
  • Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to minimize evaporation during incubation. The inner 60 wells are used for the assay.

  • Compound Dilution:

    • Prepare a stock solution of the test compound and control drugs in DMSO (e.g., 1 mg/mL).

    • In a separate "drug plate," perform a 2-fold serial dilution in 7H9 media to achieve concentrations that are 2X the desired final concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).

    • Transfer 100 µL of these 2X drug solutions into the final "assay plate."

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 media at 37°C until it reaches mid-log phase (OD600 of 0.6-0.8).

    • Vortex the culture with glass beads to break up clumps. Allow the culture to settle for 15 minutes.

    • Dilute the supernatant 1:50 in fresh 7H9 media to obtain the final inoculum.

  • Assay Setup:

    • Add 100 µL of the diluted Mtb inoculum to each well of the assay plate containing the 100 µL of 2X drug solution. This brings the final volume to 200 µL and dilutes the drug to the final 1X concentration.

    • Controls are critical:

      • Drug-Free Control: Wells with inoculum but no drug (should turn pink).

      • Sterility Control: Wells with media but no inoculum (should remain blue).

      • Solvent Control: Wells with inoculum and the highest concentration of DMSO used (to ensure solvent is not inhibitory).

  • Incubation: Seal the plate with Parafilm or a sterile plate sealer and incubate at 37°C for 7 days.

  • Developing the Assay:

    • After 7 days, add 30 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[9]

    • Reseal the plate and re-incubate at 37°C for 24 hours.

  • Determining the MIC:

    • Visually inspect the plate. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is the lowest drug concentration that remains blue.[12]

Secondary Screening: MTT Cytotoxicity Assay Protocol

Principle: This assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. Viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] After solubilization, the amount of formazan is measured spectrophotometrically, which is directly proportional to the number of living cells.

Materials & Reagents
  • Cell Line: Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81).

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 5-(4-Nitrophenyl)furan-2-carbohydrazide.

  • Control: Doxorubicin or another known cytotoxic agent.

  • Solvent: DMSO, cell culture grade.

  • Reagents: MTT solution (5 mg/mL in sterile PBS), Solubilization Solution (e.g., acidified isopropanol or pure DMSO).

  • Labware: Sterile 96-well flat-bottom cell culture plates, standard cell culture flasks, hemocytometer.

Experimental Workflow

cluster_prep Preparation Phase cluster_assay Compound Exposure cluster_readout Readout Phase A 1. Culture Vero Cells to ~80% confluency B 2. Trypsinize, Count, and Seed Cells (e.g., 1x10^4 cells/well in 100 µL) A->B C 3. Incubate Plate (37°C, 5% CO2 for 24h to allow attachment) B->C E 5. Add 100 µL of Drug Dilutions to cells (Final Volume = 200 µL) C->E D 4. Prepare Compound Dilutions in culture media D->E F 6. Incubate Plate (37°C, 5% CO2 for 48-72 hours) E->F G 7. Add 20 µL MTT Reagent (5 mg/mL) to each well F->G H 8. Incubate (37°C for 4 hours) G->H I 9. Remove Media & Solubilize Formazan (Add 150 µL DMSO) H->I J 10. Read Absorbance at 570 nm (Calculate % Viability and CC50) I->J

Caption: Step-by-step workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology
  • Cell Seeding:

    • Culture Vero cells in T-75 flasks until they reach approximately 80% confluency.

    • Trypsinize the cells, neutralize with complete media, centrifuge, and resuspend in fresh media.

    • Count the cells using a hemocytometer and adjust the density to 1x10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1x10⁴ cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to adhere.

  • Compound Exposure:

    • Prepare serial dilutions of the test compound in complete culture media.

    • Carefully remove the old media from the cells and add 200 µL of the media containing the desired compound concentrations.

    • Controls are essential:

      • Untreated Control: Cells with media only (represents 100% viability).

      • Vehicle Control: Cells with media containing the highest DMSO concentration.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the media from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate on a microplate reader at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Interpretation & Hit Validation

The ultimate goal is to identify compounds that are potent against Mtb but non-toxic to host cells. This is quantified by the Selectivity Index (SI) .

SI = CC50 / MIC

A higher SI value is more favorable. Generally, a compound with an SI > 10 is considered a promising hit for further investigation.

ParameterDescriptionExample ValueInterpretation
MIC Minimum Inhibitory Concentration against M. tuberculosis H37Rv.1.6 µg/mLThe potency of the compound against the target pathogen.
CC50 50% Cytotoxic Concentration against Vero cells.>120 µg/mLThe concentration at which the compound kills 50% of host cells.
SI Selectivity Index (CC50 / MIC).>75A high SI indicates the compound is significantly more toxic to bacteria than to mammalian cells, suggesting a good therapeutic window.

Expert Insights & Troubleshooting

  • Causality - Tween 80: Tween 80 is a non-ionic surfactant included in the Mtb culture media to prevent the hydrophobic bacteria from clumping, ensuring a uniform suspension for accurate inoculation.[9]

  • Trustworthiness - Assay Controls: The inclusion of positive (Isoniazid), negative (no drug), and solvent (DMSO) controls in every assay plate is non-negotiable. These controls validate that the assay system is performing correctly and that any observed inhibition is due to the test compound, not the solvent or other artifacts.

  • Troubleshooting MABA: If drug-free control wells do not turn pink, it indicates a problem with the inoculum viability or a calculation error during dilution. If sterility control wells turn pink, it signals contamination.

  • Troubleshooting MTT: High background absorbance can result from incomplete removal of media before adding DMSO. Inconsistent readings across replicate wells often point to uneven cell seeding or incomplete formazan solubilization.

  • Compound Solubility: Poor solubility of the test compound can lead to inaccurate MIC values. If precipitation is observed in the media, consider preparing the stock solution at a lower concentration or exploring alternative solvents, always validating their lack of toxicity.

References

  • ChemicalBook. (2022). Mechanism of action of Isoniazid. [1]

  • Wikipedia. (n.d.). Isoniazid. [2]

  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. [3]

  • ResearchGate. (n.d.). Mechanism of action of isoniazid | Request PDF. [4]

  • WebMD. (n.d.). Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions. [13]

  • PubMed. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [14]

  • PMC. (n.d.). A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. [15]

  • Bio-protocol. (2021). Microplate-based alamar blue assay (MABA). [8]

  • PMC. (n.d.). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. [9]

  • World Health Organization (WHO). (n.d.). TB guidelines. [16]

  • ResearchGate. (n.d.). Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity. [17]

  • PubMed. (n.d.). Four hydrazide compounds that inhibit the growth of mycobacterium tuberculosis. [18]

  • ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. [11]

  • UM Research Repository. (2025). Hydrazide-Hydrazone derivatives and their antitubercular activity. [19]

  • ASM Journals. (n.d.). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Drug Susceptibility Testing of Mycobacterium tuberculosis. [12]

  • Der Pharma Chemica. (n.d.). Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide. [20]

  • PMC. (n.d.). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. [21]

  • Semantic Scholar. (n.d.). Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide. [22]

  • Who we serve. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). [23]

  • PMC. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. [24]

  • ResearchGate. (n.d.). Cytotoxicity of compounds TA and TB against the Vero cell line. [25]

  • Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Assessment of Novel Anti-TB Compounds. [26]

  • PMC. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. [5]

  • CDC. (2025). Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB. [27]

  • CDC. (2024). Clinical Guidelines | Tuberculosis (TB). [28]

  • CDC. (2025). Clinical Guidelines | Tuberculosis (TB). [29]

  • Central Tuberculosis Division. (2025). National Guidelines for Management of Drug Resistant TB. [30]

  • MDPI. (n.d.). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. [31]

  • ResearchGate. (n.d.). Cytotoxicity assay using Vero cells. [32]

  • Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. [33]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [10]

  • MDPI. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. [34]

  • PMC. (n.d.). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. [6]

  • ASM Journals. (2025). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. [7]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(4-Nitrophenyl) furan-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5NPF-HYD-001 Subject: Yield Improvement & Troubleshooting for Hydrazinolysis of Furan Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Mechanism

The Objective: Synthesize 5-(4-nitrophenyl) furan-2-carbohydrazide via nucleophilic acyl substitution (hydrazinolysis) of its ester precursor.

The Challenge: While theoretically simple, this reaction often suffers from low yields due to competitive hydrolysis, formation of symmetrical diacylhydrazine dimers, or solubility-driven isolation losses. The electron-withdrawing nitro group (


) at the para position activates the furan ring, making the carbonyl carbon more electrophilic, which is advantageous, but it also alters the solubility profile of the final product.

The Mechanism: The reaction proceeds through a nucleophilic attack of the hydrazine nitrogen lone pair onto the ester carbonyl carbon.



The "Gold Standard" Protocol

Use this validated workflow as your baseline. Deviations from this stoichiometry are the primary cause of yield loss.

Reagents & Stoichiometry
ComponentRoleEq. (Molar)Notes
Ethyl/Methyl 5-(4-nitrophenyl)furan-2-carboxylate Precursor1.0Purity >95% required.[1]
Hydrazine Hydrate (80-99%) Nucleophile5.0 - 10.0 CRITICAL: Large excess prevents dimer formation.
Ethanol (Absolute) Solvent~10-15 mL/gMethanol is a viable alternative; avoid water.
Step-by-Step Methodology
  • Dissolution: Suspend the ester precursor in absolute ethanol in a round-bottom flask.

  • Activation: Heat gently to

    
    . If the ester does not dissolve completely, add small amounts of co-solvent (THF or Dioxane) until clear.
    
  • Addition: Add Hydrazine Hydrate dropwise over 10 minutes. Do not dump it in all at once; this controls the exotherm.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Checkpoint: Monitor via TLC (System: 5% Methanol in DCM). The starting ester spot (

      
      ) must disappear. The hydrazide product is more polar (
      
      
      
      ).
  • Isolation (The Yield Maker):

    • Cool the reaction mixture to room temperature, then to

      
       (ice bath).
      
    • The product should crystallize as a yellow/orange solid.

    • If no precipitate forms: Concentrate the solvent volume by 50% under reduced pressure, then add cold diethyl ether or water to induce precipitation.

  • Purification: Filter the solid and wash with cold ethanol (

    
    ) followed by diethyl ether.
    

Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesis and isolation.

G Start Start: Ester Precursor Solvent Dissolve in EtOH (Optional: THF if insoluble) Start->Solvent Reagent Add Hydrazine Hydrate (5-10 Equivalents) Solvent->Reagent Reflux Reflux 4-6 Hours Monitor TLC Reagent->Reflux Check Starting Material Gone? Reflux->Check Check->Reagent No (Add more N2H4) Workup Cool to 0°C Check->Workup Yes Precip Precipitate Formed? Workup->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes Concentrate Evaporate 50% Solvent Add Cold Ether/Water Precip->Concentrate No Final Pure Carbohydrazide Filter->Final Concentrate->Filter

Figure 1: Logical workflow for the synthesis and isolation of 5-(4-nitrophenyl) furan-2-carbohydrazide.

Troubleshooting & FAQs

Direct solutions to common failure modes observed in the lab.

Issue: "My product is a sticky gum/oil instead of a solid."
  • Diagnosis: This usually indicates trapped solvent or the presence of unreacted hydrazine/dimer impurities preventing crystallization.

  • Solution:

    • Dissolve the gum in a minimum amount of hot ethanol.

    • Add water dropwise until turbidity appears.

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • Refrigerate overnight.

    • Alternative: Triturate the gum with cold diethyl ether or hexane to extract impurities.

Issue: "The yield is very low (<40%)."
  • Diagnosis A (Solubility): The product is likely soluble in the mother liquor.

    • Fix: Do not discard the filtrate![2] Evaporate it to dryness and recrystallize the residue.

  • Diagnosis B (Reagent Quality): Hydrazine hydrate absorbs

    
     from air, forming hydrazine carbonate (inactive).
    
    • Fix: Use a fresh bottle of hydrazine hydrate. If the liquid looks cloudy, it is compromised.

  • Diagnosis C (Dimerization): If you used only 1-2 equivalents of hydrazine, you likely formed the symmetrical dimer (R-CONH-NHCO-R), which is insoluble and inactive.

    • Fix: Always use 5-10 equivalents of hydrazine.[3]

Issue: "The starting material won't dissolve in Ethanol."
  • Diagnosis: The 4-nitrophenyl group significantly reduces solubility in alcohols.

  • Solution: Use a co-solvent system. A mixture of Ethanol:Dioxane (2:1) or Ethanol:THF (3:1) works well. The reaction will still proceed as long as the temperature is maintained.

FAQ: Can I use catalytic acid?
  • Answer: Generally, no . While acid catalysts (like acetic acid) are used for hydrazone formation (aldehyde + hydrazine), they are not typically needed for hydrazide formation (ester + hydrazine) and can sometimes lead to salt formation that complicates workup. Stick to neutral reflux conditions first.

Advanced Optimization: The "Dimer" Trap

One of the most common reasons for yield loss in this specific synthesis is the formation of the symmetrical dimer: N,N'-bis(5-(4-nitrophenyl)furan-2-carbonyl)hydrazine .

Mechanism of Failure

If the local concentration of hydrazine is low, the newly formed hydrazide product (


) competes with hydrazine to attack a second molecule of the ester.


Prevention Strategy
  • High Dilution: Do not run the reaction too concentrated (keep ester < 0.5 M).

  • Reverse Addition (Not recommended here but good theory): Adding ester to hydrazine ensures hydrazine is always in excess, but practically, the standard dropwise addition of hydrazine to ester works if the excess is large enough (5-10 eq).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedure for hydrazinolysis of esters).
  • BenchChem Technical Support. Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Link (Analogous heterocyclic ester optimization).

  • RSC Advances. Synthesis and biological evaluation of some new 5-(4-nitrophenyl)-2-furoyl hydrazones. Link (Specific context for nitrophenyl furan derivatives).

  • MDPI Molecules. 5-(4-Nitrophenyl)furan-2-carboxylic Acid Derivatives. Link (Solubility and structural data for the precursor).

Sources

Preventing bis-hydrazide formation in furan-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Furan-2-carbohydrazide (CAS: 3326-71-4) via the hydrazinolysis of alkyl furoates is frequently plagued by the formation of the symmetric impurity N,N'-di(furan-2-carbonyl)hydrazine (bis-hydrazide).[1][2][3] This impurity forms when the target hydrazide competes with hydrazine for the remaining ester substrate.[1][2]

This guide provides a self-validating protocol to suppress this side reaction, utilizing kinetic control (excess hydrazine) and solubility-based purification.[2][3]

Part 1: The Mechanism of Failure

To prevent the impurity, you must understand its origin. The reaction is a competition between two nucleophiles: the hydrazine molecule (


) and the newly formed hydrazide product (

).[2][3]
Reaction Pathway Diagram

G Ester Alkyl 2-Furoate (Substrate) Target Furan-2-carbohydrazide (Target Product) Ester->Target Primary Reaction (Fast with Excess N2H4) Bis N,N'-Difuroylhydrazine (Bis-Impurity) Ester->Bis + Ester Hydrazine Hydrazine Hydrate (Nucleophile 1) Hydrazine->Target Target->Bis Secondary Reaction (Competes if Ester is in Excess)

Caption: The "Bis" impurity forms when the Target Product acts as a nucleophile against unreacted Ester. This pathway becomes dominant if Hydrazine concentration drops.[1][3]

Part 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-purity synthesis.

ParameterRecommended ValueScientific Rationale
Stoichiometry 1 : 3 to 1 : 5 (Ester : Hydrazine)A large molar excess of hydrazine ensures it statistically outcompetes the mono-hydrazide for the ester substrate.[1][2][3]
Addition Order Reverse Addition (Optional)Adding the ester solution slowly to the hydrazine pool ensures the ester always encounters a high concentration of hydrazine.[1]
Solvent Ethanol or Methanol Polar protic solvents stabilize the transition state.[1][2][3] Ethanol is preferred for easier workup.[1][2][3]
Temperature Mild Reflux (70–80°C) Sufficient energy is needed to drive the reaction, but excessive heat promotes the secondary reaction (bis-formation).[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Furan-2-carbohydrazide (Target yield: >85%, Purity: >98%).

Materials
  • Methyl 2-furoate (1.0 eq)[1][2][3]

  • Hydrazine hydrate (80% or 64% solution) (3.0 – 4.0 eq )[1][3]

  • Ethanol (Absolute or 95%)[1][3]

Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Hydrazine Hydrate (4.0 eq) and Ethanol (5 volumes relative to ester).

  • Addition: Dissolve Methyl 2-furoate (1.0 eq) in a minimal amount of Ethanol. Add this solution dropwise to the stirring hydrazine solution at room temperature over 15–20 minutes.

    • Note: This "high-dilution" technique minimizes local high concentrations of ester, starving the side reaction.[1][2]

  • Reaction: Heat the mixture to a mild reflux (approx. 78°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (System: Ethyl Acetate/Methanol 9:1).[1][3] The ester spot (

      
      ) should disappear.[1][3] The product spot will be lower (
      
      
      
      ).[1][2][3]
  • Workup (The Purification Step):

    • Concentration: Distill off approximately 70% of the solvent (and excess hydrazine) under reduced pressure.

    • Crystallization: Cool the residue to 0–5°C. The mono-hydrazide will crystallize as white/off-white needles.[1][2]

    • Filtration: Filter the solid.[1][2][3]

    • Washing: Wash the cake with cold ethanol (or ether).[1][3]

      • Crucial: The bis-hydrazide is highly insoluble.[1][2][3] If you see a high-melting solid that did not dissolve during reflux, filter it off while hot before the cooling step.[1][2]

Part 4: Troubleshooting & FAQs

Q1: My product has a melting point of >200°C, but the literature says 76–80°C. What happened? A: You have isolated the bis-hydrazide (N,N'-difuroylhydrazine).[1][2][3]

  • Cause: Insufficient hydrazine excess or the reaction ran too hot/too long with ester present.[1][2][3]

  • Fix: The bis-impurity is generally insoluble in hot water/ethanol.[1][2][3] The target mono-hydrazide (MP 76–80°C) is soluble in hot water.[1][2][3][4] Recrystallize your crude solid from boiling water; filter off the insoluble bis-impurity while hot, then cool the filtrate to crystallize the target.[2]

Q2: The product is an oil that won't solidify. A: This is likely due to residual hydrazine hydrate or water.[1][2][3]

  • Fix: Triturate the oil with cold diethyl ether or hexanes to induce crystallization.[1][2][3] Alternatively, dry the oil under high vacuum to remove water/hydrazine azeotropes.

Q3: Can I use acid catalysis to speed this up? A: Avoid strong acids. Furan rings are acid-sensitive (prone to ring-opening/polymerization via the Piancatelli rearrangement).[1][2][3] Hydrazinolysis is naturally base-catalyzed (by the hydrazine itself).[1][2][3] If catalysis is absolutely required, use a mild Lewis acid, but thermal activation is usually sufficient.

Q4: How do I remove the excess hydrazine safely? A: Excess hydrazine ends up in the mother liquor.[1][2][3] Treat the waste stream with dilute hypochlorite (bleach) to oxidize hydrazine to nitrogen gas before disposal, as hydrazine is toxic and carcinogenic.

References

  • ChemicalBook. Furan-2-carbohydrazide (CAS 3326-71-4) Properties and Synthesis. (Accessed 2024).[1][3][5][6] Link

  • Sigma-Aldrich. 2-Furoic hydrazide Product Specification and COA.[1][2][3] (Accessed 2024).[1][3][5][6] Link

  • National Institutes of Health (PubChem). 2-Furancarboxylic acid, hydrazide (Compound Summary).[1][3] (Accessed 2024).[1][3][5][6] Link[3]

  • Organic Syntheses. General methods for Hydrazide Synthesis (Analogous protocols). Coll. Vol. 2, p. 85. Link[3]

Sources

Technical Support Center: Purification of 5-(4-Nitrophenyl)furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-nitrophenyl)furan-2-carbohydrazide. Specifically, this guide addresses the common challenge of removing unreacted hydrazine following synthesis.

Introduction

The synthesis of 5-(4-nitrophenyl)furan-2-carbohydrazide typically involves the reaction of a corresponding ester, such as methyl 5-(4-nitrophenyl)furan-2-carboxylate, with hydrazine hydrate. A common purification challenge is the removal of excess hydrazine, which is often used in excess to drive the reaction to completion. Due to its corrosive and toxic nature, complete removal of hydrazine is critical for the accurate downstream application and analysis of the target carbohydrazide.[1][2][3] This guide provides practical, step-by-step protocols and troubleshooting for ensuring the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a solid. What is the simplest method to remove residual hydrazine?

A1: Solvent Washing (Trituration)

For solid crude products, washing with a solvent in which the desired product is insoluble or sparingly soluble, while hydrazine is soluble, is often the most straightforward approach.

  • Scientific Rationale: This method relies on the differential solubility of the product and the impurity. Hydrazine hydrate is miscible with water and alcohols, and soluble in some ethers.[4] Aromatic carbohydrazides, like the target compound, are often sparingly soluble in water and non-polar organic solvents.

  • Troubleshooting:

    • Product loss during washing: If you observe significant loss of your product, it indicates some solubility in the wash solvent. Try cooling the solvent and your reaction mixture to 0-5°C before and during washing to minimize product loss. Alternatively, select a less polar solvent for washing.

    • Hydrazine still present after washing (confirmed by TLC or other analytical methods): This suggests that the hydrazine is trapped within the solid matrix of your product. In this case, a more thorough purification method like recrystallization or column chromatography will be necessary. It's also possible that the washing was not extensive enough. Ensure you are using a sufficient volume of solvent and agitating the solid thoroughly during the wash.

Q2: My reaction mixture is an oil or did not precipitate. How can I purify my product?

A2: Precipitation followed by washing or Recrystallization.

If your product has not precipitated, you can attempt to induce precipitation or proceed with a full recrystallization.

  • Inducing Precipitation:

    • Concentrate the reaction mixture: If the reaction was performed in a solvent like ethanol, partially removing the solvent under reduced pressure can increase the concentration of your product and induce precipitation.

    • Anti-solvent addition: Slowly add a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture with stirring. Water is often a good first choice, as hydrazine is highly soluble in it, while many organic products are not.[4]

  • Recrystallization: This is a powerful purification technique that can yield highly pure crystalline material.

    • Scientific Rationale: Recrystallization relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[5][6] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain in the solution.

    • Troubleshooting:

      • Oiling out: If your compound separates as an oil instead of crystals upon cooling, this is often due to the solution being too concentrated or cooling too rapidly. Try adding more solvent before heating or slowing down the cooling process (e.g., by allowing the flask to cool to room temperature before placing it in an ice bath).

      • No crystal formation: If no crystals form upon cooling, it may be because the solution is not sufficiently saturated or the chosen solvent is not ideal. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product. If that fails, you may need to try a different solvent or a solvent mixture.

      • Poor recovery: This can be due to using too much solvent, which keeps the product in solution even at low temperatures, or premature crystallization during a hot filtration step.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC).

TLC is an indispensable tool for monitoring the removal of hydrazine.

  • Scientific Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7][8] Hydrazine is a relatively polar compound and will have a different retention factor (Rf) than the larger, more complex carbohydrazide product.

  • Troubleshooting:

    • Hydrazine is not visible on the TLC plate: Hydrazine itself may not be UV active. You can visualize it using a potassium permanganate stain or a ninhydrin stain, as hydrazine contains N-H bonds that can be oxidized or react to form a colored spot.

    • Product and hydrazine spots are too close together: To improve separation, you can adjust the polarity of the mobile phase. Increasing the polarity of the eluent (e.g., by adding more ethyl acetate to a hexane/ethyl acetate mixture) will generally move both spots further up the plate, but may improve the separation between them.

Q4: I've tried washing and recrystallization, but I still have impurities. What's the next step?

A4: Column Chromatography or Hydrazine Scavenger Resins.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

    • Scientific Rationale: Similar to TLC, column chromatography utilizes a stationary phase (packed in a column) and a mobile phase to separate components of a mixture.[7][8][9] By collecting fractions of the eluting solvent, the desired compound can be isolated from impurities.

  • Hydrazine Scavenger Resins: These are solid-supported reagents designed to react with and remove specific types of impurities from a reaction mixture.

    • Scientific Rationale: Scavenger resins for hydrazine typically contain electrophilic functional groups that covalently bind to the nucleophilic hydrazine, allowing it to be removed by simple filtration.

    • Troubleshooting:

      • Incomplete removal of hydrazine: Ensure you are using a sufficient excess of the scavenger resin and allowing enough time for the reaction to go to completion. Gentle agitation of the reaction mixture with the resin can also improve efficiency.

      • Product binding to the resin: While unlikely if the correct resin is chosen, it is possible for the desired product to have some affinity for the resin. If you suspect this is happening, you can try washing the resin with a small amount of a more polar solvent to recover any bound product, but this may also release some of the scavenged hydrazine.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 5-(4-nitrophenyl)furan-2-carbohydrazide. The ideal solvent may need to be determined experimentally. Ethanol or a mixture of ethanol and water are good starting points.[10][11]

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude product. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture on a hot plate with stirring until the solvent boils.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Purification by Column Chromatography

Based on literature for similar furan-2-carboxamides, a mixture of hexane and ethyl acetate is a good starting eluent system for column chromatography.[12]

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent (if necessary for solubility) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

CompoundPropertyValueSource
Hydrazine Hydrate Boiling Point119 °C[7]
SolubilityMiscible with water and alcohol; insoluble in chloroform and ether.[7]
5-(4-Nitrophenyl)furan-2-carbaldehyde (precursor) SolubilitySoluble in ethanol, methanol, and chloroform; insoluble in water.[13]
Carbohydrazide (general) SolubilityVery water-soluble; largely insoluble in organic solvents.[14]

Visualizations

Workflow for Purification of 5-(4-Nitrophenyl)furan-2-carbohydrazide

PurificationWorkflow start Crude Product (with unreacted hydrazine) is_solid Is the product solid? start->is_solid wash Solvent Washing (Trituration) is_solid->wash Yes precipitate Induce Precipitation (e.g., anti-solvent) is_solid->precipitate No tlc_check TLC Analysis: Is product pure? wash->tlc_check precipitate->wash recrystallize Recrystallization column Column Chromatography recrystallize->column If impurities persist scavenger Hydrazine Scavenger Resin recrystallize->scavenger Alternative recrystallize->tlc_check column->tlc_check scavenger->tlc_check tlc_check->recrystallize No end Pure Product tlc_check->end Yes

Caption: Decision workflow for selecting a purification method.

References

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17). Retrieved February 15, 2026, from [Link]

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019, October 16). Retrieved February 15, 2026, from [Link]

  • 5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide | Request PDF - ResearchGate. (2025, August 10). Retrieved February 15, 2026, from [Link]

  • Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to quench excess hydrazine monohydrate : r/Chempros - Reddit. (2022, May 3). Retrieved February 15, 2026, from [Link]

  • HYDRAZINE - Volatile Oxigen Scavenger in Liquid Form - GA08 - Uniservice Unisafe. (n.d.). Retrieved February 15, 2026, from [Link]

  • Column Chromatography-Separation of ortho & para Nitrophenols - YouTube. (2021, June 27). Retrieved February 15, 2026, from [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved February 15, 2026, from [Link]

  • Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. (n.d.). Retrieved February 15, 2026, from [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Retrieved February 15, 2026, from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Oxygen Scavenger Carbohydrazide. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hydrazine Hydrate - THINK RXMARINE. (2024, September 20). Retrieved February 15, 2026, from [Link]

  • Hydrazine Hydrate - RXSOL | THINK CHEMICALS | THINK RXMARINE. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide - ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate. (2023, May 16). Retrieved February 15, 2026, from [Link]

  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides - PeerJ. (2024, August 16). Retrieved February 15, 2026, from [Link]

  • US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents. (n.d.).
  • Hydrazine hydrate removal by column chromatography : r/OrganicChemistry - Reddit. (2023, April 13). Retrieved February 15, 2026, from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Carbohydrate solubility in supercritical CO 2 + ethanol:water (95:5) as... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (n.d.). Retrieved February 15, 2026, from [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]

  • Solubility of organic solutes in ethanol/water mixtures - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission with a bathochromic shift - PubMed. (2019, November 6). Retrieved February 15, 2026, from [Link]

  • On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis produc - Beaudry Research Group. (2015, November 10). Retrieved February 15, 2026, from [Link]

  • Synthesis, structure, characterization and theoretical studies of NLO active furan-2-carbohydrazide monohydrate derivative single crystals - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) Solubility of carbohydrates in supercritical carbon dioxide with (ethanol + water) cosolvent - ResearchGate. (2019, June 26). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Stability of 5-(4-Nitrophenyl) furan-2-carbohydrazide in Acidic Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support and troubleshooting for experiments involving 5-(4-Nitrophenyl) furan-2-carbohydrazide, with a specific focus on its stability in acidic environments. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the potential challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-(4-Nitrophenyl) furan-2-carbohydrazide in acidic solutions?

The primary stability concern for 5-(4-Nitrophenyl) furan-2-carbohydrazide in acidic solution is its susceptibility to hydrolysis. This compound contains two key functional groups that can be targeted by acid-catalyzed hydrolysis: the furan ring and the carbohydrazide moiety.

  • Furan Ring Instability: Furan and its derivatives are known to be unstable in acidic conditions, particularly in the presence of strong mineral acids.[1][2] The acidic environment can lead to protonation of the furan ring, making it susceptible to nucleophilic attack by water. This can result in ring-opening reactions and the formation of various degradation products.[3][4] The rate of degradation is influenced by factors such as acid concentration, temperature, and the specific solvent system used.[2]

  • Hydrolysis of the Carbohydrazide Group: The carbohydrazide linkage (-CO-NH-NH2) is also prone to acid-catalyzed hydrolysis. This reaction typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the cleavage of the C-N bond, yielding 5-(4-nitrophenyl)furan-2-carboxylic acid and hydrazine.[5] The hydrolysis of hydrazides is a well-documented phenomenon and is a critical consideration in forced degradation studies for pharmaceutical compounds.[6][7]

Q2: What are the likely degradation products of 5-(4-Nitrophenyl) furan-2-carbohydrazide in an acidic medium?

Based on the known reactivity of the parent structures, the expected primary degradation products are:

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid: Formed from the hydrolysis of the carbohydrazide moiety.

  • Hydrazine: Also a product of carbohydrazide hydrolysis.

  • Ring-opened furan derivatives: Resulting from the acid-catalyzed degradation of the furan ring. The exact structures of these products can be complex and varied.

It is also possible for secondary degradation products to form, especially under harsh acidic conditions or prolonged exposure.[6]

Q3: My analytical results show rapid degradation of the compound even in mildly acidic conditions. What could be the cause?

Several factors can contribute to the accelerated degradation of 5-(4-Nitrophenyl) furan-2-carbohydrazide:

  • Temperature: Elevated temperatures will significantly increase the rate of hydrolysis for both the furan ring and the carbohydrazide group.

  • Acid Concentration: The rate of acid-catalyzed hydrolysis is directly related to the concentration of the acid. Even a seemingly mild pH can cause significant degradation over time.

  • Solvent Effects: The choice of solvent can influence stability. While polar aprotic solvents like DMF have been shown to have a stabilizing effect on some furan derivatives, aqueous environments facilitate hydrolysis.[1][3]

  • Presence of Catalytic Impurities: Trace amounts of metal ions or other impurities in your reagents or glassware can sometimes catalyze degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Rapid disappearance of the parent compound peak in HPLC analysis. Acid-catalyzed hydrolysis of the carbohydrazide and/or furan ring.1. Confirm Degradation: Analyze the sample for the appearance of expected degradation products, such as 5-(4-nitrophenyl)furan-2-carboxylic acid.[8] 2. pH Control: Carefully control and monitor the pH of your solution. Use buffered systems where possible. 3. Temperature Reduction: Perform experiments at the lowest feasible temperature to slow down the degradation kinetics.
Appearance of multiple, unidentified peaks in the chromatogram. Formation of various furan ring-opened byproducts or secondary degradation products.1. Forced Degradation Study: Conduct a systematic forced degradation study under controlled acidic conditions to identify the major degradation products.[6][9] 2. LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information for the unknown peaks, aiding in their identification.[10] 3. Literature Review: Search for literature on the acid-catalyzed degradation of similar furan-containing compounds.[1][3]
Inconsistent results between experimental runs. Variability in experimental conditions such as temperature, pH, or reaction time.1. Standardize Protocols: Ensure that all experimental parameters are tightly controlled and documented for each run. 2. Reagent Quality: Use high-purity reagents and solvents to minimize the introduction of catalytic impurities. 3. Glassware Preparation: Ensure all glassware is thoroughly cleaned and rinsed to remove any residual acids, bases, or metal ions.
Precipitate formation in the acidic solution. The degradation product, 5-(4-nitrophenyl)furan-2-carboxylic acid, may have lower solubility in the acidic medium than the parent compound.1. Solubility Check: Determine the solubility of the suspected degradation product in your experimental medium. 2. Solvent Modification: Consider modifying the solvent system (e.g., by adding a co-solvent) to improve the solubility of all components.

Experimental Protocols

Protocol 1: Kinetic Study of Acid-Catalyzed Hydrolysis

This protocol outlines a general procedure for studying the rate of degradation of 5-(4-Nitrophenyl) furan-2-carbohydrazide in an acidic solution using HPLC.

Materials:

  • 5-(4-Nitrophenyl) furan-2-carbohydrazide

  • HPLC-grade water, acetonitrile, and methanol

  • A suitable acid (e.g., hydrochloric acid or sulfuric acid) of known concentration

  • A suitable buffer (if required)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-(4-Nitrophenyl) furan-2-carbohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Reaction Solution Preparation: In a thermostated reaction vessel, prepare the acidic solution of the desired concentration.

  • Initiation of Reaction: At time zero, add a known volume of the stock solution to the acidic solution to achieve the desired final concentration of the compound.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately neutralize the withdrawn sample with a suitable base to stop the degradation reaction.

  • HPLC Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of 5-(4-Nitrophenyl) furan-2-carbohydrazide versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol provides a framework for identifying the degradation products using LC-MS.

Materials:

  • Degraded sample of 5-(4-Nitrophenyl) furan-2-carbohydrazide from an acidic solution

  • LC-MS system with a suitable ionization source (e.g., ESI)

  • Solvents and columns appropriate for the separation of the parent compound and its expected degradation products.

Procedure:

  • Sample Preparation: Prepare the degraded sample for injection, ensuring it is filtered and at an appropriate concentration for the LC-MS system.

  • LC Method Development: Develop an LC method that provides good separation of the parent compound and the degradation products.

  • MS Analysis: Acquire mass spectra for each separated peak.

  • Data Interpretation:

    • Determine the molecular weight of each degradation product from its mass spectrum.

    • Propose potential structures for the degradation products based on their molecular weights and the known degradation pathways of the parent compound.

    • If available, compare the retention times and mass spectra with those of authentic reference standards of the suspected degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the primary acid-catalyzed degradation pathways for 5-(4-Nitrophenyl) furan-2-carbohydrazide.

cluster_main 5-(4-Nitrophenyl) furan-2-carbohydrazide cluster_products Primary Degradation Products Parent 5-(4-Nitrophenyl) furan-2-carbohydrazide Carboxylic_Acid 5-(4-Nitrophenyl)furan-2-carboxylic acid Parent->Carboxylic_Acid Hydrolysis of Carbohydrazide Hydrazine Hydrazine Parent->Hydrazine Hydrolysis of Carbohydrazide Ring_Opened Furan Ring-Opened Products Parent->Ring_Opened Acid-Catalyzed Ring Opening

Caption: Primary degradation pathways of 5-(4-Nitrophenyl) furan-2-carbohydrazide in acidic solution.

References

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475–481.
  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1620. [Link]

  • A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - ACS Publications. (2016, May 2). Retrieved from [Link]

  • Proposed mechanism of acid hydrolysis of hydrazones studied[2] - ResearchGate. (n.d.). Retrieved from [Link]

  • Loev, B. (1963). U.S. Patent No. 3,113,971. Washington, DC: U.S.
  • Determination of furan and furan derivatives in baby food. (2018, January 2). Food Control, 84, 337-342.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (2023, February 8). Retrieved from [Link]

  • Methods for the determination of furan in food - JRC Publications Repository. (n.d.). Retrieved from [Link]

  • Mahato, A., & Vyas, S. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent Technologies.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research, 47(3).
  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. (n.d.). Shimadzu.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. (n.d.). Retrieved from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, January 14). ChemSusChem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). ChemSusChem.
  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC. (n.d.). Retrieved from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - ResearchGate. (2024, October 28). Retrieved from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved from [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (2022, December 2). Retrieved from [Link]

  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC. (n.d.). Retrieved from [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - Scholarly Publications Leiden University. (2011, October 28). Retrieved from [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. (2021, November 22). Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (2022, November 12). Retrieved from [Link]

  • Direct catalytic conversion of bagasse fibers to furan building blocks in organic and ionic solvents - UCL Discovery. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Thermal Analysis of 5-(4-Nitrophenyl) furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Thermal Analysis

Thermal analysis techniques are indispensable tools for characterizing the physicochemical properties of materials. TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability, decomposition kinetics, and compositional analysis. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions. For a compound like 5-(4-Nitrophenyl) furan-2-carbohydrazide, understanding its thermal profile is crucial for determining appropriate storage conditions, processing parameters, and predicting its shelf-life and potential degradation pathways.

Predicted Thermal Behavior of 5-(4-Nitrophenyl) furan-2-carbohydrazide

Based on the thermal analysis of analogous hydrazone and nitrophenyl-furan compounds, a multi-stage decomposition process for 5-(4-Nitrophenyl) furan-2-carbohydrazide is anticipated.

Differential Scanning Calorimetry (DSC): The DSC curve is expected to exhibit a sharp endothermic peak corresponding to the melting point of the crystalline solid. The precursor, 5-(4-Nitrophenyl)-2-furaldehyde, has a melting point in the range of 204-206 °C.[1] The carbohydrazide derivative is likely to have a higher melting point due to increased molecular weight and potential for hydrogen bonding. Following the melting, a series of exothermic peaks would indicate the onset of decomposition.

Thermogravimetric Analysis (TGA): The TGA thermogram is predicted to show several distinct mass loss stages:

  • Initial Minor Mass Loss: A small, initial mass loss at lower temperatures (below 150 °C) could be attributed to the release of adsorbed water or residual solvent from the synthesis process.

  • Major Decomposition Stage 1: A significant mass loss is expected to occur at higher temperatures, likely involving the cleavage of the hydrazide group (-CONHNH2). The presence of the electron-withdrawing nitro group on the phenyl ring could influence the onset temperature of this decomposition. Studies on other hydrazone derivatives show decomposition events in the range of 200-450 °C.[2]

  • Major Decomposition Stage 2: Further heating would lead to the breakdown of the furan ring and the nitrophenyl moiety. The thermal decomposition of furan rings can be complex, involving ring-opening and fragmentation.[3][4] The nitro group is also a high-energy functional group and its decomposition will contribute significantly to the exothermicity of this stage.

  • Final Residue: A final, stable char residue may remain at the end of the experiment, the percentage of which can provide information about the compound's char-forming tendency.

Comparative Analysis with Related Structures

To provide a clearer perspective, the following table summarizes the thermal properties of compounds structurally related to 5-(4-Nitrophenyl) furan-2-carbohydrazide.

CompoundKey Thermal EventsOnset Temperature (°C)Mass Loss (%)Reference
5-(4-Nitrophenyl)-2-furaldehyde Melting Point204-206N/A[1]
Dicationic Bis-Pyridinium Hydrazones Multi-stage decomposition200-450 (second stage)Varies[2]
N′-(4-Chlorobenzoyl)furan-2-carbohydrazide Melting Point187-189N/A[5]
Furan-based Epoxy Thermosets Char-forming reactions at high temperatures>300Varies[6]

This comparative data highlights the general thermal stability of the furan and hydrazone moieties, suggesting that the decomposition of 5-(4-Nitrophenyl) furan-2-carbohydrazide will likely commence at temperatures exceeding 200 °C.

Experimental Protocol for TGA/DSC Analysis

The following is a detailed, step-by-step methodology for conducting a comprehensive thermal analysis of 5-(4-Nitrophenyl) furan-2-carbohydrazide.

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently. A Netzsch STA 449 F3 Jupiter or similar instrument is recommended.[7][8]

Experimental Parameters:

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground 5-(4-Nitrophenyl) furan-2-carbohydrazide sample into an alumina or platinum crucible.

  • Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative decomposition.[7][8]

  • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point for such analyses.[7][8]

  • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-1000 °C.[7][8]

  • Data Acquisition: Record the mass change (TGA), the derivative of the mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

Data Analysis:

  • TGA Curve: Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the DTG peaks), and the percentage mass loss for each decomposition step.

  • DSC Curve: Identify the melting point (endothermic peak) and any exothermic peaks corresponding to decomposition events. Integrate the peak areas to quantify the enthalpy changes associated with these transitions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the TGA/DSC experimental and data analysis process.

TGA_DSC_Workflow cluster_experiment Experimental Setup cluster_data Data Acquisition & Analysis cluster_output Final Report sample_prep Sample Preparation (3-5 mg in crucible) instrument TGA/DSC Instrument Setup (Inert Atmosphere, 10 °C/min) sample_prep->instrument heating Controlled Heating (30 °C to 800 °C) instrument->heating raw_data Record TGA, DTG, DSC Data heating->raw_data tga_analysis Analyze TGA/DTG Curves (Mass Loss, Onset Temp) raw_data->tga_analysis dsc_analysis Analyze DSC Curve (Melting Point, Enthalpy) raw_data->dsc_analysis interpretation Correlate Thermal Events & Propose Decomposition Pathway tga_analysis->interpretation dsc_analysis->interpretation report Comprehensive Thermal Profile (Stability, Decomposition Mechanism) interpretation->report

Caption: Workflow for TGA/DSC analysis of 5-(4-Nitrophenyl) furan-2-carbohydrazide.

Conclusion

The thermal analysis of 5-(4-Nitrophenyl) furan-2-carbohydrazide, through a combined TGA/DSC approach, is critical for establishing its stability profile. While direct experimental data remains to be published, a comparative analysis of related compounds provides a robust framework for predicting its thermal behavior. The proposed multi-stage decomposition, initiated by the cleavage of the hydrazide moiety and followed by the breakdown of the aromatic and heterocyclic rings, offers a plausible degradation pathway. The detailed experimental protocol provided herein serves as a standardized method for researchers to obtain reliable and reproducible thermal analysis data for this and similar novel compounds, thereby accelerating their development and application in the pharmaceutical and materials science fields.

References

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC. (n.d.). Retrieved from [Link]

  • Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PubMed. (2015, December 9). Retrieved from [Link]

  • (PDF) Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. (n.d.). Retrieved from [Link]

  • Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PMC. (2015, December 9). Retrieved from [Link]

  • Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations - MDPI. (2022, April 12). Retrieved from [Link]

  • Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations - ResearchGate. (2022, April 12). Retrieved from [Link]

  • Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores | The Journal of Organic Chemistry - ACS Publications. (2024, September 10). Retrieved from [Link]

  • Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential | ACS Omega. (2025, February 13). Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (2022, December 2). Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (n.d.). Retrieved from [Link]

  • (PDF) Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. (2025, August 10). Retrieved from [Link]

  • The Role of Furan Moieties on the Thermal Decomposition and Char Formation of Intrinsically Fire-Resistant Epoxy Thermosets for Composites - Rowan Digital Works. (2025, July 16). Retrieved from [Link]

  • [PDF] 5-(4-Nitrophenyl)furan-2-carboxylic Acid | Semantic Scholar. (n.d.). Retrieved from [Link]

  • (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study - ResearchGate. (2020, October 20). Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (2022, November 12). Retrieved from [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.). Retrieved from [Link]

  • Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-Nitrophenyl) furan-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide outlines the operational safety, handling, and disposal protocols for 5-(4-Nitrophenyl) furan-2-carbohydrazide .

Notice: As a specialized research intermediate, specific toxicological data for this exact molecule is often limited. Therefore, this guide applies Structure-Activity Relationship (SAR) principles, aggregating hazards from its three reactive moieties: the Nitro group (energetic/mutagenic), the Furan ring (carcinogenic/peroxide former), and the Hydrazide (sensitizer/toxic). Treat this compound as a potential mutagen and explosive hazard.

Part 1: Hazard Identification & Risk Logic

The "Why" Behind the Protocol To handle this chemical safely, you must understand the specific risks introduced by its functional groups. This is not just "toxic"; it is a multi-hazard compound.

Functional GroupAssociated HazardOperational Implication
Nitro (-NO₂) Energetic/Explosive: Shock and friction sensitivity. Mutagenic: Potential DNA intercalator.Use plastic/Teflon tools only. Avoid metal spatulas. Store away from reducing agents.
Furan Ring Carcinogenic: Linked to hepatic toxicity. Peroxide Formation: Low risk in solid form, high if dissolved in ethers.Double-gloving is mandatory to prevent transdermal absorption.
Carbohydrazide Sensitizer: Respiratory and skin sensitization.[1][2] Reductant: Reacts violently with oxidizers.Work exclusively in a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.
Risk Assessment Logic Flow

The following diagram illustrates the decision-making process for handling this compound based on its structural risks.

RiskAssessment Start Start: Handling 5-(4-Nitrophenyl) furan-2-carbohydrazide CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution (DMSO/DMF) CheckState->Solution StaticRisk Risk: ESD & Inhalation Solid->StaticRisk PermeationRisk Risk: Transdermal Absorption Solution->PermeationRisk ControlSolid Control: Antistatic Gun + Weigh inside Hood StaticRisk->ControlSolid Disposal Disposal: High-Temp Incineration ControlSolid->Disposal ControlSol Control: Double Nitrile Gloves (Change every 30 mins) PermeationRisk->ControlSol ControlSol->Disposal

Figure 1: Operational logic flow distinguishing risks between solid handling (inhalation/static) and solution handling (absorption).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats. The presence of the nitro-furan moiety requires barrier protection against potential carcinogens.

PPE ComponentSpecificationScientific Rationale
Respiratory N95 (minimum) or PAPRHydrazide dusts are potent respiratory sensitizers. If weighing >100mg outside a sealed enclosure, use a PAPR.
Hand Protection Double Nitrile (0.11 mm min) Layer 1 (Inner): Standard nitrile (4 mil). Layer 2 (Outer): Long-cuff nitrile (6-8 mil). Why? Nitro-aromatics can permeate thin nitrile; the air gap between layers provides "breakthrough time" buffer.
Eye Protection Chemical Goggles Safety glasses are insufficient. Hydrazides are severe eye irritants; hermetic sealing prevents dust entry.
Body Protection Tyvek® Lab Coat / Sleeve Covers Disposable sleeves are critical. Reusable cotton coats trap dust, turning your garment into a secondary exposure source.

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Static discharge igniting nitro-dust; Inhalation.

  • Engineering Control: Activate the Fume Hood or BSC. Verify airflow (face velocity: 0.5 m/s).

  • Static Neutralization: Place an ionizing fan or anti-static bar inside the hood 5 minutes prior to work. Dry nitro-compounds are prone to electrostatic buildup.

  • Tool Selection: Use PTFE (Teflon) or Polypropylene spatulas .

    • Critical:NEVER use stainless steel. Metal-on-metal friction can initiate energetic decomposition of nitro-hydrazides.

  • Weighing:

    • Tare the vial before adding the compound.

    • Do not return excess chemical to the stock container (contamination risk).

  • Decontamination: Wipe the balance and surrounding area with 10% Sodium Hypochlorite (Bleach) followed by water. Bleach oxidizes the hydrazide functionality, breaking it down.

Protocol B: Solubilization & Reaction Setup

Risk: Exothermic runaway; Skin absorption.

  • Solvent Choice: The compound is likely soluble in DMSO or DMF .

    • Warning: DMSO enhances skin permeability, carrying the toxic nitro-furan payload directly into the bloodstream.

  • Addition Rate: Add the solid to the solvent slowly. Hydrazides can liberate heat upon solvation.

  • Incompatibility Check:

    • Strictly Avoid: Strong oxidizers (Peroxides, Permanganates) and strong acids. The hydrazide group is a reducing agent; contact with oxidizers can cause immediate ignition.

    • Avoid: Aldehydes/Ketones (unless intended for reaction), as they will condense with the hydrazide to form hydrazones, altering your compound.

Part 4: Emergency Response & Disposal

Spill Response Workflow

Scenario: 500 mg powder spill in the fume hood.

  • Isolate: Close the hood sash immediately. Alert nearby personnel.

  • PPE Upgrade: Don a second pair of gloves and respiratory protection if not already worn.

  • Neutralize:

    • Cover the spill with wet paper towels (water/surfactant mix) to prevent dust lofting.

    • Do not dry sweep. Friction may trigger the nitro group.

  • Clean: Scoop the wet slurry into a waste container. Wash surface with 1N HCl (to protonate/solubilize) followed by soap water.

Disposal Streams
  • Solid Waste: Label as "Toxic/Explosive Organic Solid." Must be routed for High-Temperature Incineration .

  • Liquid Waste (DMSO/DMF): Segregate into "Non-Halogenated Organic - Toxic."

  • Do NOT mix with oxidizer waste streams (Nitric acid waste, peroxide waste).

Part 5: References & Validation

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81567, 5-(4-Nitrophenyl)-2-furaldehyde (Precursor/Analog Safety Data). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan.[3] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.